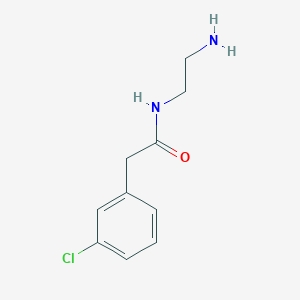

N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide

Description

Properties

Molecular Formula |

C10H13ClN2O |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide |

InChI |

InChI=1S/C10H13ClN2O/c11-9-3-1-2-8(6-9)7-10(14)13-5-4-12/h1-3,6H,4-5,7,12H2,(H,13,14) |

InChI Key |

PXIZAMGIFXDANK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Preparation of Haloacetamide Intermediate

- Starting Materials: 3-chloroaniline and bromoacetyl bromide or chloroacetyl chloride.

- Reaction Conditions: Typically performed in an organic solvent such as dichloromethane at low temperature (ice bath) to control reactivity.

- Procedure: The 3-chloroaniline is dissolved in dichloromethane with a base such as saturated potassium carbonate solution to neutralize the generated acid. The haloacetyl halide is added dropwise with stirring under cooling. After reaction completion (about 1 hour), the organic layer is separated, washed, dried, and the crude product purified by flash chromatography.

- Yield: Approximately 80% reported for 2-bromo-N-(3-chlorophenyl)acetamide analogs.

Nucleophilic Substitution to Introduce 2-Aminoethyl Group

- Starting Materials: Haloacetamide intermediate and 2-aminoethylamine (ethylenediamine or similar).

- Reaction Conditions: Room temperature stirring in an organic solvent such as dichloromethane, often in the presence of a base (e.g., saturated K2CO3) to facilitate substitution.

- Procedure: The haloacetamide and base are dissolved, then the amine is added dropwise. The mixture is stirred for several hours (typically 3 hours) to ensure complete substitution of the halogen by the aminoethyl group. After reaction completion, solvents are removed under vacuum, and the product is extracted and purified.

- Purification: Extraction with ethyl acetate, washing with water, drying over anhydrous magnesium sulfate, filtration, and solvent removal under reduced pressure.

- Product Confirmation: Characterization is done by ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure and purity.

Research Findings and Data Summary

The following table summarizes key data points from the synthesis of related 2-amino-N-(3-chlorophenyl)acetamide derivatives, which are structurally analogous to N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide:

| Step | Reagents & Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| 1 | 3-Chloroaniline + Bromoacetyl bromide, K2CO3, CH2Cl2, 0°C | ~80 | Formation of 2-bromo-N-(3-chlorophenyl)acetamide; confirmed by NMR and MS |

| 2 | 2-Bromoacetamide + 2-aminoethylamine, K2CO3, CH2Cl2, RT, 3h | Not explicitly reported, generally high | Nucleophilic substitution yielding target aminoethyl acetamide derivative; purification by extraction and chromatography |

Alternative Synthetic Routes and Notes

- Some protocols use chloroacetyl chloride instead of bromoacetyl bromide as the acylating agent, which may affect reaction rates and yields due to different leaving group abilities.

- The hydrochloride salt form of the compound can be prepared by treating the free base with hydrochloric acid, enhancing solubility and stability for research applications.

- Structural analogs with different amines have been synthesized similarly, demonstrating the versatility of the nucleophilic substitution step for introducing various amino groups.

Summary Table of Key Compound Properties

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The chlorophenyl group can be reduced to a phenyl group.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Antiparasitic Applications

Recent studies have highlighted the efficacy of N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide derivatives against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A phenotypic screening identified several analogues, including a potent derivative with an in vitro EC50 of 0.001 μM. This compound demonstrated significant oral bioavailability and effectively cured infected mice when administered at a dosage of 50 mg/kg for four consecutive days .

Case Study: Antiparasitic Activity

- Compound : N-(2-aminoethyl)-N-phenyl benzamide

- Target : Trypanosoma brucei

- Efficacy : Cured 2 out of 3 mice in acute model

- Dosage : 50 mg/kg orally for 4 days

- In vitro EC50 : 0.001 μM

Antibacterial Applications

The antibacterial potential of this compound has also been investigated. Research indicates that modifications to the acetamide structure can enhance antibacterial activity against resistant strains such as Klebsiella pneumoniae. The presence of a chloro atom in related acetamides has been shown to improve their efficacy by stabilizing interactions with target enzymes involved in bacterial cell wall synthesis .

Case Study: Antibacterial Activity

- Compound : 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide

- Target : Klebsiella pneumoniae

- Mechanism : Inhibition of penicillin-binding proteins

- Outcome : Demonstrated good potential as a new antibacterial agent

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide depends on its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide with structurally related acetamides:

Key Observations :

- Substituent Effects: The aminoethyl group in the target compound distinguishes it from analogs with bulkier substituents (e.g., morpholine in compound 13 or trichloroacetyl in ). These groups influence solubility and steric hindrance, impacting binding to biological targets.

- Chlorine Position : The 3-chlorophenyl moiety is common in anticonvulsant and anticancer analogs (e.g., compound 14 ). Meta-substitution on the phenyl ring is associated with optimized electronic effects for receptor interactions.

Pharmacological Activity

- Anticonvulsant Potential: Analogs like compound 14 ( ) showed efficacy in seizure models, suggesting the 3-chlorophenyl group is critical. The aminoethyl chain may enhance blood-brain barrier penetration.

- Anticancer Activity: Compounds with trifluoromethyl or pyrrolidine groups (e.g., ) exhibited activity against cancer cell lines. The target compound’s aminoethyl group could modulate cytotoxicity.

Crystallographic and Spectroscopic Data

- Crystal Packing: highlights that meta-substitution (e.g., 3-Cl) in trichloroacetamides leads to distinct crystal systems (monoclinic vs. orthorhombic), influencing stability and solubility.

- NMR Trends: The aminoethyl group’s protons in the target compound would resonate at δ 2.5–3.5 ppm (CH₂NH₂), differing from morpholine (δ 3.7 ppm, ) or trichloroacetyl (δ 7.5–8.0 ppm, ) analogs.

Biological Activity

N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide, also known as a derivative of phenylacetamide, has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features an aminoethyl side chain attached to a 3-chlorophenyl acetamide backbone. This structure is significant for its interaction with various biological targets, influencing its pharmacological effects.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. A study synthesized several derivatives and evaluated their activities against various bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated that these compounds exhibited moderate to high antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against the tested organisms .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5a | Acinetobacter baumannii | 40 |

| 5b | Pseudomonas aeruginosa | 45 |

| 5c | Staphylococcus aureus | 50 |

2. Antiparasitic Activity

Research highlighted the potential of N-(2-aminoethyl)-N-phenyl benzamides as antiparasitic agents against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One compound from this series showed an in vitro EC50 value of 0.001 μM and was effective in vivo, curing two out of three mice infected with the parasite when administered at a dose of 50 mg/kg .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In various studies, derivatives of phenylacetamide have been shown to reduce inflammation markers in cell cultures and animal models, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate cellular pathways leading to physiological responses like apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated a related compound's anticancer effects on various cancer cell lines, including melanoma and pancreatic cancer. The lead compound induced apoptosis and autophagy, demonstrating significant tumor growth reduction in vivo .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antibacterial properties revealed that modifications in the chemical structure significantly affected the antimicrobial potency against Gram-positive and Gram-negative bacteria, reinforcing the importance of structure-activity relationships in drug design .

Q & A

Basic: What are the recommended synthetic routes for N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide, and how can purity be optimized?

Answer:

The compound is typically synthesized via amide coupling between 2-(3-chlorophenyl)acetic acid and 1,2-diaminoethane. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate .

- Nucleophilic substitution : React the activated acid with 1,2-diaminoethane in anhydrous dichloromethane or DMF under nitrogen atmosphere .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.5 in 7:3 EtOAc/hexane) and confirm via NMR (e.g., singlet for acetamide CH₂ at δ ~3.8 ppm) .

Basic: How can structural elucidation of this compound be performed to confirm its identity?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- NMR : Analyze NMR for characteristic peaks: δ 7.2–7.5 ppm (3-chlorophenyl aromatic protons), δ 3.8 ppm (acetamide CH₂), and δ 2.7–3.1 ppm (aminoethyl NH₂ and CH₂) .

- IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions between acetamide groups) .

Advanced: What computational methods are used to predict electronic properties and reactivity?

Answer:

- HOMO-LUMO analysis : Calculate frontier molecular orbitals using DFT (B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites. The 3-chlorophenyl group lowers LUMO energy, enhancing electrophilicity .

- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify regions prone to nucleophilic attack (e.g., acetamide carbonyl) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

Advanced: How can discrepancies in reported biological activity (e.g., cytotoxicity) be resolved?

Answer:

Contradictions often arise from:

- Purity differences : Validate compound purity via HPLC (>95%) and LC-MS .

- Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Structural analogs : Compare activity of derivatives (e.g., 3-chlorophenyl vs. 4-chlorophenyl substitution) to isolate substituent effects .

Advanced: What strategies improve yield in multi-step syntheses of derivatives?

Answer:

- Optimize reaction conditions : Use microwave-assisted synthesis for faster amide coupling (30 min vs. 12 hrs) .

- Protecting groups : Temporarily protect the aminoethyl group (e.g., Boc) during functionalization of the chlorophenyl ring .

- Catalysis : Employ Pd-catalyzed cross-coupling for halogenated intermediates (e.g., Suzuki-Miyaura for aryl modifications) .

Basic: What analytical techniques assess stability under physiological conditions?

Answer:

- pH stability studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. The acetamide bond is prone to hydrolysis at extreme pH .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .

Advanced: How can hydrogen-bonding networks in crystals inform solubility predictions?

Answer:

- X-ray crystallography : Identify intermolecular interactions (e.g., N–H···O bonds in acetamide dimers) .

- Solubility modeling : Correlate crystal packing density with experimental solubility in solvents (e.g., low density → higher solubility in DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.